molecular formula C14H13BrF2N4O2 B10893512 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B10893512
M. Wt: 387.18 g/mol
InChI Key: YIAHJRQYAXPJGK-RZVCBAEVSA-N
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Description

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups. This compound also contains a furan ring and an aceto-hydrazide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromine and difluoromethyl groups: These substitutions can be carried out using brominating agents like N-bromosuccinimide (NBS) and difluoromethylating agents such as difluoromethyl iodide.

    Formation of the aceto-hydrazide moiety: This involves the reaction of the pyrazole derivative with acetic hydrazide under reflux conditions.

    Coupling with the furan ring: The final step involves the condensation of the aceto-hydrazide derivative with a furan aldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The aceto-hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-N’~1~-[(Z)-[4-bromo-3-(trifluoromethyl)phenyl]methylene]acetohydrazide
  • 2-[4-Bromo-3-(trifluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N’~1~-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N’~1~-[(E,2E)-3-(2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and difluoromethyl groups on the pyrazole ring, along with the furan and aceto-hydrazide moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H13BrF2N4O2

Molecular Weight

387.18 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C14H13BrF2N4O2/c1-9-12(15)13(14(16)17)20-21(9)8-11(22)19-18-6-2-4-10-5-3-7-23-10/h2-7,14H,8H2,1H3,(H,19,22)/b4-2+,18-6+

InChI Key

YIAHJRQYAXPJGK-RZVCBAEVSA-N

Isomeric SMILES

CC1=C(C(=NN1CC(=O)N/N=C/C=C/C2=CC=CO2)C(F)F)Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN=CC=CC2=CC=CO2)C(F)F)Br

Origin of Product

United States

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